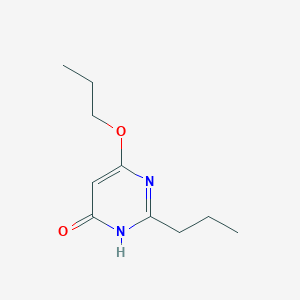

6-Propoxy-2-propylpyrimidin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

4-propoxy-2-propyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H16N2O2/c1-3-5-8-11-9(13)7-10(12-8)14-6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13) |

InChI Key |

VJSSAZNGCWNUQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=CC(=O)N1)OCCC |

Origin of Product |

United States |

Theoretical and Computational Investigations of Pyrimidin 4 1h One Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a wealth of information can be derived, including molecular geometry, orbital energies, and reactivity indices. Such studies are routinely performed on pyrimidine (B1678525) derivatives to understand their structure-activity relationships. wjarr.comjchemrev.com

Density Functional Theory (DFT) Methodologies for Electronic Structure Analysis

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. ijcce.ac.ir It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave function-based methods while often providing a high level of accuracy, making it a cornerstone of modern computational chemistry. wjarr.com

The accuracy of DFT calculations is contingent on the choice of two key components: the functional and the basis set.

Functionals: The functional describes the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the correlation between electron motions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock (HF) theory with exchange and correlation energies from other sources. wjarr.com The HF method itself is another fundamental ab initio approach. The choice of functional is critical for obtaining reliable results.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311+G** is an example of a Pople-style basis set. The "6-311" indicates the number of Gaussian functions used to describe the core and valence atomic orbitals. The "+" signifies the addition of diffuse functions, which are important for describing anions and weak interactions, while the "**" indicates the addition of polarization functions on both heavy and hydrogen atoms, allowing for more flexibility in describing the shape of the electron clouds and bond anisotropy.

For a theoretical study of 6-Propoxy-2-propylpyrimidin-4(1H)-one, a combination like B3LYP/6-311+G** would be a robust choice for achieving a balance between accuracy and computational cost.

Table 1: Example of DFT Methodologies for Electronic Structure Analysis No specific data is available for this compound. The table below is a template.

| Parameter | Selection for Analysis | Purpose |

| Theory | Density Functional Theory (DFT) | To calculate the electronic structure and properties based on electron density. |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | To approximate the exchange-correlation energy, balancing accuracy and cost. |

| Basis Set | 6-311+G** | To provide a flexible mathematical description of the molecular orbitals. |

A primary application of DFT is to perform geometry optimization. This process determines the three-dimensional arrangement of atoms that corresponds to the lowest energy state (the ground state) of the molecule. The calculation provides key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, the total electronic energy of the optimized structure is calculated, which is crucial for assessing the molecule's stability. While specific optimized geometry and energy values for this compound are not available, this method would provide the foundational data for all other computational analyses.

Table 2: Predicted Ground State Energetics (Template) No specific data is available for this compound. The table below is a template.

| Computational Method | Total Energy (Hartree) | Dipole Moment (Debye) |

| B3LYP/6-311+G | Data not available | Data not available |

| HF/6-311+G | Data not available | Data not available |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wjarr.com This analysis also helps in understanding intramolecular charge transfer (ICT), where electronic charge is transferred from an electron-donating part of the molecule to an electron-accepting part upon excitation. For this compound, this analysis would identify the electron-rich and electron-poor regions, predicting its reactivity.

Table 3: Frontier Molecular Orbital Analysis (Template) No specific data is available for this compound. The table below is a template.

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The MEP map is color-coded:

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack.

Green regions: Indicate neutral or near-zero potential.

For this compound, an MEP map would highlight the electron-rich areas, likely around the oxygen and nitrogen atoms of the pyrimidinone ring, and electron-deficient areas, potentially around the hydrogen atoms. This provides a clear picture of the molecule's charge distribution and reactivity hotspots.

Thermodynamic Parameter Computations (e.g., Relative Energies, Gibbs Free Energy)

DFT calculations can also be used to compute various thermodynamic parameters by performing frequency calculations on the optimized geometry. These parameters are essential for predicting the spontaneity and stability of chemical structures and reactions. Key parameters include:

Zero-Point Vibrational Energy (ZPVE): The energy of the molecule at 0 Kelvin due to its vibrational motion.

Enthalpy (H): A measure of the total energy of a system.

Entropy (S): A measure of the disorder or randomness of a system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process (G = H - TS).

By calculating these parameters, one can compare the relative stability of different isomers or conformers of this compound and predict the feasibility of its formation under different temperature conditions.

Table 4: Computed Thermodynamic Parameters (Template) No specific data is available for this compound. The table below is a template.

| Parameter | Value |

| Zero-Point Energy (kcal/mol) | Data not available |

| Enthalpy (kcal/mol) | Data not available |

| Gibbs Free Energy (kcal/mol) | Data not available |

| Entropy (cal/mol·K) | Data not available |

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools to explore the interactions and dynamics of pyrimidin-4(1H)-one derivatives with their biological targets. These methods offer a detailed view of the conformational changes, binding energetics, and stability of ligand-receptor complexes.

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in understanding the binding modes of pyrimidin-4(1H)-one derivatives and their interactions with the active sites of proteins. For instance, docking studies on various pyrimidine derivatives have been conducted to evaluate their binding affinities for specific enzymes, such as cyclooxygenases.

The binding mode of a ligand is determined by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. In studies of pyrimidin-4(1H)-one derivatives, molecular docking has been pivotal in identifying key amino acid residues involved in these interactions. For example, in the docking of certain pyrimidine derivatives with cyclin-dependent kinase 2, hydrogen bonds were observed with residues such as LYS 33 and THR 14. nih.gov Similarly, analyses of other pyrimidinone derivatives have highlighted the importance of hydrogen bonding with residues like Met793 in the ATP-binding site of the epidermal growth factor receptor (EGFR).

Table 1: Examples of Key Interactions for Pyrimidine Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Pyrimidin-2-amine Derivatives | Cyclin-Dependent Kinase 2 | LYS 33, THR 14 | Hydrogen Bond |

| Pyrazolo[3,4-d]pyrimidine Derivatives | EGFR-TK | Met793 | Hydrogen Bond |

| Dihydropyrimidine (B8664642) Derivatives | Kinesin Eg5 | GLU116, GLY117 | Hydrogen Bond |

Molecular docking programs employ scoring functions to estimate the binding energy or affinity of a ligand to its target. These scores are used to rank different ligands and predict their potential efficacy. For various pyrimidine derivatives, docking studies have reported binding energies in the range of -7 to -9 kcal/mol, indicating strong affinity for their respective targets. For example, certain dihydropyrimidine derivatives have shown binding energies as favorable as -7.67 kcal/mol against the kinesin Eg5 enzyme. tubitak.gov.tr It is important to note that while these scoring functions provide valuable estimates, they are approximations and are often supplemented with more rigorous methods for greater accuracy.

Table 2: Predicted Binding Energies for Selected Pyrimidine Derivatives

| Derivative Type | Target Enzyme | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine | Cyclin-Dependent Kinase 2 | -7.9 |

| Dihydropyrimidine Derivative (Compound 4r) | Kinesin Eg5 | -7.67 |

| Dihydropyrimidine Derivative (Compound 5m) | Kinesin Eg5 | -9.52 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions within a ligand-receptor complex over time. mdpi.com These simulations are crucial for assessing the stability of the docked poses and understanding the dynamic behavior of the system.

MD simulation trajectories are analyzed to understand the stability of the complex. The root-mean-square deviation (RMSD) of the protein and ligand is a key metric used to assess conformational stability. For complexes of pyrimidine derivatives, stable RMSD values over the simulation period suggest that the ligand remains securely bound in the active site. For instance, MD simulations of certain pyrimidine derivatives have shown stable RMSD values, indicating minimal conformational changes and a stable binding mode. mdpi.com

To obtain a more accurate estimation of binding affinity, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are employed. frontiersin.org These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models.

Table 3: Example of Binding Free Energy Decomposition from an MM-PBSA Study of a Pyrimidone Derivative

| Energy Component | Value (kJ/mol) |

|---|---|

| Van der Waals Energy | -221.032 ± 27.721 |

| Electrostatic Energy | - |

| Polar Solvation Energy | - |

| Nonpolar Solvation Energy | - |

| Total Binding Free Energy | -106.097 ± 24.664 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrimidin-4(1H)-one derivatives, QSAR studies are instrumental in understanding the key structural features that govern their therapeutic effects, thereby guiding the design of new, more potent analogs. These models are built by correlating variations in the physicochemical properties (descriptors) of the molecules with their observed biological activities.

A typical QSAR study on pyrimidin-4(1H)-one derivatives would involve the development of a model using a training set of compounds with known activities. The predictive power of the resulting model is then validated using an external test set of compounds. A robust QSAR model is characterized by high correlation coefficients (r²) and cross-validation coefficients (q²), indicating a strong relationship between the descriptors and the activity, as well as good predictive ability. nih.govbohrium.com

Three-Dimensional QSAR Approaches (e.g., CoMSIA/CoMFA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. These approaches are particularly useful in drug design as they generate contour maps that visualize the regions around a molecule where modifications are likely to enhance or diminish biological activity.

In the context of pyrimidin-4(1H)-one derivatives, CoMFA and CoMSIA studies would involve aligning a set of molecules and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMIA). The resulting field values are then correlated with the biological activities of the compounds using statistical methods like Partial Least Squares (PLS).

For a hypothetical series of pyrimidin-4(1H)-one analogs, a 3D-QSAR study might reveal that bulky substituents at the 6-position (propoxy group in this compound) are favorable for activity, as indicated by a green contour map in that region in a CoMFA steric field. Conversely, a red contour map near the 2-position might suggest that electronegative groups in that area are detrimental to the compound's potency.

Table 1: Representative Statistical Results from a Hypothetical 3D-QSAR Study on Pyrimidin-4(1H)-one Derivatives

| Parameter | CoMFA | CoMSIA |

| q² (cross-validated r²) | 0.783 | 0.784 |

| r² (non-cross-validated r²) | 0.978 | 0.934 |

| Standard Error of Prediction | 0.45 | 0.42 |

| F-value | 120.5 | 110.2 |

| Principal Components | 5 | 6 |

This table presents hypothetical data based on typical statistical values obtained in 3D-QSAR studies of similar heterocyclic compounds. nih.govbohrium.com

Pharmacophore Mapping and Ligand-Based Design Principles

Pharmacophore mapping is another crucial computational tool in drug discovery that identifies the essential 3D arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target and elicit a desired response. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive or negative ionizable groups.

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify new molecules with the desired features, and thus a higher probability of being active. nih.gov This ligand-based design approach is particularly valuable when the 3D structure of the biological target is unknown.

Table 2: Common Pharmacophoric Features Identified in Pyrimidine Derivatives

| Feature | Description | Potential Role in this compound |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The carbonyl oxygen and nitrogen atoms in the pyrimidinone ring. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen atom to a hydrogen bond. | The N-H group in the pyrimidinone ring. |

| Hydrophobic (HY) | A non-polar group that interacts favorably with non-polar environments. | The propoxy and propyl side chains. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. | The pyrimidinone ring itself can have aromatic character. |

This table outlines common pharmacophoric features and their potential correspondence in the structure of this compound, based on general principles of pharmacophore modeling for pyrimidine-based compounds. nih.govsemanticscholar.org

Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADMET) Parameters

In addition to predicting the biological activity, computational methods are widely used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of the drug discovery process. rfppl.co.insifisheriessciences.com These in silico predictions help in identifying compounds with potentially poor pharmacokinetic profiles, thus reducing the likelihood of late-stage failures in drug development.

For this compound, various ADMET parameters can be calculated using computational models. These models are often based on large datasets of experimentally determined properties and employ a range of algorithms to predict the behavior of new chemical entities.

Key ADMET parameters that can be predicted include:

Absorption: Oral bioavailability, intestinal absorption, and adherence to Lipinski's rule of five. sifisheriessciences.com

Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Prediction of metabolic stability and identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance and potential for biliary excretion.

Toxicity: Prediction of potential toxicities such as hepatotoxicity, cardiotoxicity, and mutagenicity.

Table 3: Hypothetical In Silico ADMET Predictions for this compound

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 210.27 g/mol | Compliant with Lipinski's rule (< 500) |

| LogP | 2.5 | Optimal for good absorption and permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's rule (≤ 10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |

| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

This table presents hypothetical ADMET predictions for this compound based on computational models and general properties of similar small molecules. rfppl.co.inresearchgate.net

Synthetic Methodologies for 6 Propoxy 2 Propylpyrimidin 4 1h One and Analogues

The synthesis of 6-propoxy-2-propylpyrimidin-4(1H)-one and related pyrimidinone derivatives relies on established principles of heterocyclic chemistry. The construction of these molecules can be logically divided into two primary phases: the formation of the core pyrimidin-4(1H)-one ring system and the subsequent introduction of the desired substituents, namely the 2-propyl and 6-propoxy groups. Various synthetic strategies have been developed to achieve these transformations efficiently.

Spectroscopic Characterization and Structural Elucidation of Pyrimidin 4 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C (carbons), within a molecule. This allows for the precise mapping of the molecular structure.

The ¹H NMR spectrum of 6-Propoxy-2-propylpyrimidin-4(1H)-one is expected to exhibit distinct signals corresponding to the protons of the propoxy group, the propyl group, and the pyrimidine (B1678525) ring. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The propoxy group protons are anticipated to show a characteristic triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-O-CH₂-) protons directly attached to the oxygen atom. The deshielding effect of the oxygen atom will cause the -O-CH₂- protons to resonate at a higher chemical shift compared to the other methylene protons.

The propyl group protons will also display a typical pattern: a triplet for the terminal methyl (-CH₃) protons, a sextet for the central methylene (-CH₂-) protons, and a triplet for the methylene (-CH₂-) protons attached to the pyrimidine ring.

The pyrimidine ring is expected to show a singlet for the proton at the C5 position. Additionally, a broad singlet corresponding to the N-H proton of the pyrimidinone ring is expected, which is typically exchangeable with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Propoxy -CH₃ | 0.9 - 1.1 | Triplet |

| Propoxy -CH₂- | 1.7 - 1.9 | Sextet |

| Propoxy -O-CH₂- | 4.2 - 4.4 | Triplet |

| Propyl -CH₃ | 0.8 - 1.0 | Triplet |

| Propyl -CH₂- (central) | 1.6 - 1.8 | Sextet |

| Propyl -CH₂- (attached to ring) | 2.5 - 2.7 | Triplet |

| Pyrimidine C5-H | 5.8 - 6.0 | Singlet |

| Pyrimidine N-H | 12.0 - 13.0 | Broad Singlet |

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The propoxy group carbons will include the terminal methyl carbon, the central methylene carbon, and the methylene carbon attached to the oxygen, which will be shifted downfield due to the oxygen's electronegativity.

The propyl group carbons will consist of the terminal methyl carbon, the central methylene carbon, and the methylene carbon attached to the pyrimidine ring.

The pyrimidine ring carbons will include the carbonyl carbon (C4), which is expected to have the highest chemical shift, the C2 and C6 carbons attached to the propyl and propoxy groups respectively, and the C5 carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Propoxy -CH₃ | 10 - 12 |

| Propoxy -CH₂- | 22 - 24 |

| Propoxy -O-CH₂- | 68 - 70 |

| Propyl -CH₃ | 13 - 15 |

| Propyl -CH₂- (central) | 20 - 22 |

| Propyl -CH₂- (attached to ring) | 35 - 37 |

| Pyrimidine C5 | 90 - 92 |

| Pyrimidine C2 | 160 - 162 |

| Pyrimidine C6 | 163 - 165 |

| Pyrimidine C4 (C=O) | 170 - 172 |

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene and methyl protons within the propoxy and propyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons of the propyl and propoxy groups to the C2 and C6 carbons of the pyrimidine ring, respectively, confirming their points of attachment.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The pyrimidinone ring has several characteristic vibrational modes. The most prominent of these is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong absorption band in the region of 1650-1700 cm⁻¹. The C=N stretching vibration of the pyrimidine ring is also a key diagnostic peak, typically observed in the range of 1580-1620 cm⁻¹. The N-H stretching vibration of the pyrimidinone ring will likely appear as a broad band in the region of 3100-3300 cm⁻¹.

The aliphatic C-H stretching vibrations of the propoxy and propyl groups are expected to be observed in the region of 2850-3000 cm⁻¹. These are typically sharp, medium-to-strong absorptions. The C-H stretching vibration of the pyrimidine ring proton (C5-H) may be observed around 3000-3100 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H | Stretching | 3100 - 3300 | Medium, Broad |

| C-H (pyrimidine) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Strong |

| C=O (carbonyl) | Stretching | 1650 - 1700 | Strong |

| C=N | Stretching | 1580 - 1620 | Medium to Strong |

| C-O | Stretching | 1200 - 1300 | Strong |

Note: The predicted frequencies are based on typical values for similar functional groups.

Functional Group Identification

Spectroscopic techniques, particularly Infrared (IR) spectroscopy, are fundamental for identifying the characteristic functional groups within the this compound molecule. The presence of N-H, C=O, alkyl (propyl and propoxy), and ether linkages gives rise to distinct absorption bands in the IR spectrum.

The pyrimidinone core contains an N-H group, which is expected to show a stretching vibration in the range of 3200-3400 cm⁻¹. specac.com This band is often broadened due to hydrogen bonding. specac.com The carbonyl (C=O) group of the pyrimidinone ring typically exhibits a strong stretching absorption band around 1650-1690 cm⁻¹. researchgate.netresearchgate.net

The molecule also features two distinct alkyl chains (propyl and propoxy) and an ether linkage (C-O-C). The C-H stretching vibrations from these alkyl groups are anticipated in the 2850-3000 cm⁻¹ region. libretexts.org The ether's asymmetric C-O-C stretching vibration is a key diagnostic peak, generally appearing as a strong band in the 1275-1010 cm⁻¹ range. spectroscopyonline.comumd.edu Analysis of related pyrimidine derivatives confirms these characteristic absorption regions. ijirset.comorientjchem.org

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3200 - 3400 | Medium, often broad |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |

| C=O (Amide/Ketone) | Stretch | 1650 - 1690 | Strong |

| C-O-C (Ether) | Asymmetric Stretch | 1275 - 1010 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis. The molecular formula of the compound is C₁₀H₁₆N₂O₂. Its calculated monoisotopic mass is 196.1212 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 196.

The fragmentation pattern provides valuable structural information. Cleavage of the alkyl and alkoxy side chains is a common fragmentation pathway for such molecules. cdnsciencepub.comlibretexts.org Key fragmentation steps for this compound would likely involve:

Loss of a propyl radical (•C₃H₇): Cleavage of the C-C bond alpha to the pyrimidinone ring could lead to a fragment ion at m/z 153.

Loss of a propoxy radical (•OC₃H₇): This would result in a fragment ion at m/z 137.

McLafferty rearrangement: The propyl group could undergo a McLafferty rearrangement, leading to the loss of propene (C₃H₆) and the formation of a fragment ion at m/z 154.

Cleavage of the propoxy chain: Loss of an ethyl radical (•C₂H₅) from the propoxy group would yield a fragment at m/z 167.

Studies on N-substituted pyrimidinones (B12756618) show that side-chain eliminations are predominant fragmentation patterns, while still retaining peaks characteristic of the core pyrimidinone nucleus. cdnsciencepub.comcdnsciencepub.com

| m/z | Possible Fragment Identity | Proposed Fragmentation Pathway |

|---|---|---|

| 196 | [M]⁺˙ | Molecular Ion |

| 167 | [M - C₂H₅]⁺ | Loss of ethyl radical from propoxy group |

| 154 | [M - C₃H₆]⁺˙ | McLafferty rearrangement (loss of propene) |

| 153 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 137 | [M - OC₃H₇]⁺ | Loss of propoxy radical |

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of related pyrimidinone derivatives provides insight into the expected structural features. researchgate.netmdpi.comnih.gov For instance, pyrimidinone derivatives often crystallize in common space groups like P2₁/c (monoclinic) or P-1 (triclinic). The crystal packing is typically dominated by hydrogen bonding involving the N-H and C=O groups of the pyrimidinone ring, leading to the formation of dimers or extended chain structures. acs.orgnih.gov

The table below presents representative crystallographic data from a related pyrimidine derivative to illustrate the type of information obtained from an XRD study. researchgate.net

| Parameter | Example Value (for a related pyrimidine derivative) |

|---|---|

| Chemical Formula | C₁₀H₁₀N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.953(2) |

| b (Å) | 11.511(4) |

| c (Å) | 11.239(4) |

| β (°) | 105.95(3) |

| Volume (ų) | 989.1(6) |

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. mdpi.comnih.gov This analysis maps the electron distribution of a molecule within the crystal, providing a powerful graphical representation of intermolecular contacts.

For this compound, Hirshfeld analysis would highlight the key interactions governing its crystal packing. The primary interactions in pyrimidinone derivatives are strong N-H···O hydrogen bonds. acs.orgnih.govresearchgate.net Additionally, weaker C-H···O and van der Waals interactions, particularly H···H contacts from the alkyl chains, play a significant role. nih.gov

The analysis generates a 3D d_norm surface, where red spots indicate close intermolecular contacts (like hydrogen bonds), and a 2D "fingerprint plot," which summarizes the proportion of different types of contacts. nih.govnih.gov For pyrimidine structures, H···H, O···H/H···O, and N···H/H···N contacts typically account for the majority of the interactions. nih.goviucr.org

The following table shows a typical distribution of intermolecular contacts for a related pyrimidine derivative, as determined by Hirshfeld surface analysis. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 51.6% | Van der Waals forces, primarily from alkyl groups |

| C···H / H···C | 23.0% | Weak C-H···π or C-H···C interactions |

| N···H / H···N | 15.8% | Represents N-H···N hydrogen bonds |

| S···H / H···S | 8.5% | Example from a thio-derivative; for our compound, this would be O···H/H···O |

| Others | < 2% | Minor contacts (e.g., C···C, C···N) |

Note: The data in the table is for a representative 2-sulfanyl-pyrimidine derivative; for this compound, O···H/H···O contacts would be significant and replace the S···H contribution.

Chemical Reactivity of Pyrimidin 4 1h One Derivatives

Nucleophilic and Electrophilic Substitution Pathways on the Pyrimidinone Core

The electron-deficient nature of the pyrimidine (B1678525) ring, caused by the electronegative nitrogen atoms, makes it particularly susceptible to nucleophilic attack. youtube.com This is a key feature of its reactivity.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidinone core is activated towards nucleophilic aromatic substitution. Strong nucleophiles can attack the carbon atoms of the ring, which bear a partial positive charge. youtube.comyoutube.com The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile adds to the ring to form a negatively charged intermediate, known as a Meisenheimer complex, which is resonance-stabilized. youtube.comyoutube.com The subsequent loss of a leaving group restores the aromaticity of the ring. The positions most susceptible to attack are C2, C4, and C6, as the negative charge of the intermediate can be delocalized onto the nitrogen atoms. youtube.com For a substitution to occur, a good leaving group, such as a halogen, must be present at one of these positions. youtube.com

Electrophilic Aromatic Substitution (EAS): Conversely, the pyrimidine ring is strongly deactivated towards electrophilic aromatic substitution. youtube.com The electron-withdrawing nature of the ring nitrogens makes it a poor nucleophile, hindering attack by electrophiles. When such reactions are forced under harsh conditions, the electrophile typically adds to the C5 position, which is the most electron-rich carbon in the ring.

Condensation and Cyclization Reactions of Pyrimidin-4(1H)-one Moieties

Pyrimidin-4(1H)-one and its derivatives are versatile building blocks in the synthesis of more complex heterocyclic systems through condensation and cyclization reactions.

Condensation Reactions: The synthesis of the pyrimidinone ring itself often involves a condensation reaction, such as the Biginelli reaction, which combines a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. acs.org Once formed, the pyrimidinone moiety can undergo further condensation reactions if it possesses appropriate functional groups. For example, a substituent with an active methylene (B1212753) group can react with aldehydes or ketones. The synthesis of 4-pyrimidone-2-thioethers can be achieved through a one-pot condensation of S-alkylisothioureas with β-ketoesters, proceeding through a cyclized intermediate. nih.gov

Cyclization Reactions: Intramolecular cyclization is another important reaction pathway for suitably substituted pyrimidinone derivatives. Acyclic nucleoside analogues containing a pyrimidine base have been shown to undergo intramolecular Michael addition, where a hydroxyl group attacks the C5=C6 double bond to form a bicyclic compound. rsc.org The rate and favorability of these cyclizations can be influenced by protecting groups and the reaction conditions (acidic or basic). rsc.org Such reactions are pivotal in creating fused heterocyclic systems, which are common in medicinal chemistry.

Photochemical Reactivity and DNA Photodamage Mechanisms of Pyrimidinones (B12756618)

The absorption of ultraviolet (UV) light can induce significant photochemical reactions in pyrimidinone derivatives, a process of particular relevance to DNA photodamage. When adjacent pyrimidine bases in a DNA strand absorb UV radiation, they can form harmful crosslinks, such as cyclobutane pyrimidine dimers (CPDs) and pyrimidine(6-4)pyrimidone photoproducts ((6-4)PPs). wikipedia.orgresearchgate.netnih.gov

Upon UV irradiation, pyrimidinone moieties can be excited to a triplet state. rsc.org This excited state is a reactive species capable of participating in further chemical reactions. A key reaction of the pyrimidinone triplet state is hydrogen atom abstraction from other molecules. rsc.org Studies on model systems have shown that triplet-state pyrimidinones can abstract hydrogen atoms from alcohols and carbohydrates. rsc.org This process is highly relevant in a biological context, as the deoxyribose sugar units form the backbone of DNA. The abstraction of a hydrogen atom from the carbohydrate backbone of DNA by an excited pyrimidinone can initiate a cascade of events leading to DNA damage. nih.gov Rate constants for hydrogen transfer from carbohydrates to thiyl radicals, a related process, are on the order of 10⁴ M⁻¹s⁻¹. nih.gov

| Reactant | Reaction Type | Rate Constant (M⁻¹s⁻¹) |

| Triplet Pyrimidinone | H-abstraction from Alcohols/Carbohydrates | ~10⁴ |

| Thiyl Radical | H-abstraction from 2-deoxy-D-ribose | (2.7 +/- 1.0) x 10⁴ |

| Thiyl Radical | H-abstraction from 2-deoxy-D-glucose | (1.6 +/- 0.2) x 10⁴ |

This table presents approximate and specific rate constants for hydrogen atom abstraction reactions relevant to the reactivity of pyrimidinone derivatives.

A characteristic photochemical reaction of pyrimidinone-containing photoproducts is the formation of a valence isomer known as a Dewar pyrimidinone. wikipedia.org The pyrimidine(6-4)pyrimidone photoproduct, upon further exposure to UV light, can undergo a reversible isomerization to form its Dewar valence isomer. wikipedia.orgnih.gov This photoproduct is generated upon exposure to far-UV radiation but is not typically observed with photosensitization methods. nih.gov Dewar isomers are often highly strained and can be thermally or chemically converted back to the more stable aromatic form. nih.gov The isolation and characterization of these Dewar isomers have provided significant insight into the mechanisms of photochemical reactions. acs.orgacs.org

| Photoproduct Type | Precursor | Inducing Factor | Key Feature |

| Cyclobutane Pyrimidine Dimer (CPD) | Adjacent Pyrimidines | UV Radiation | Four-membered ring between bases wikipedia.org |

| (6-4) Photoproduct ((6-4)PP) | Adjacent Pyrimidines | UV Radiation | Covalent bond between C6 of one base and C4 of the other wikipedia.org |

| Dewar Pyrimidinone | (6-4) Photoproduct | Further UV Radiation | Valence isomerization of the (6-4) photoproduct wikipedia.orgnih.gov |

This table summarizes major photoproducts formed from pyrimidine bases upon UV irradiation.

The photochemical reactivity of pyrimidinones can culminate in the cleavage of DNA strands, a severe form of DNA damage. One primary mechanism for this is initiated by the hydrogen atom abstraction from the deoxyribose sugar backbone, as described previously. rsc.orgyoutube.com This abstraction creates a carbon-centered radical on the sugar. This sugar radical is unstable and can undergo a series of reactions, including reaction with oxygen to form a peroxyl radical, which can ultimately lead to the cleavage of the phosphodiester bond that forms the DNA backbone. This results in a single-strand break in the DNA. nih.gov The formation of bulky photoproducts like CPDs and (6-4)PPs also causes significant distortion of the DNA helix, which can stall DNA replication and transcription machinery, effectively leading to a functional break in the genetic process. wikipedia.orgnih.gov If left unrepaired, these lesions can lead to mutations or cell death. wikipedia.orgnih.gov

Influence of Propoxy and Propyl Substituents on Reaction Selectivity and Rate

The specific reactivity of 6-Propoxy-2-propylpyrimidin-4(1H)-one is modulated by its two substituents: a propyl group at the C2 position and a propoxy group at the C6 position.

Electronic Effects: Both the propyl (an alkyl group) and the propoxy (an alkoxy group) are electron-donating groups (EDGs). The propyl group donates electron density primarily through a weak inductive effect. The propoxy group is a much stronger electron donor due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the pyrimidinone ring.

Effect on Nucleophilic Substitution: These electron-donating effects increase the electron density of the pyrimidinone ring. This makes the ring less electrophilic and therefore deactivates it towards nucleophilic aromatic substitution compared to an unsubstituted pyrimidinone. The rate of SNAr would be significantly slower.

Effect on Electrophilic Substitution: Conversely, the electron-donating nature of these substituents activates the ring towards electrophilic attack, making the reaction less difficult than on an unsubstituted pyrimidine ring. The strong activating effect of the propoxy group would direct incoming electrophiles primarily to the C5 position.

Steric Effects: The propyl and propoxy groups are bulkier than a hydrogen atom. This steric hindrance can influence the rate and selectivity of reactions by impeding the approach of a reagent to a nearby reactive site. For instance, the attack of a nucleophile at the C6 position (if a leaving group were present) would be sterically hindered by the propoxy group itself. Similarly, the propyl group at C2 could sterically influence reactions at that position or with the adjacent N1 nitrogen.

Structure Activity Relationship Sar Studies of 6 Propoxy 2 Propylpyrimidin 4 1h One and Analogues

Impact of Substitution Patterns on Molecular Recognition and Biological Interaction

The biological profile of 6-propoxy-2-propylpyrimidin-4(1H)-one is intricately linked to the nature and positioning of its substituents. The interplay between the alkoxy group at position 6, the alkyl chain at position 2, and other potential modifications to the pyrimidinone core dictates the molecule's ability to bind to its biological target and elicit a functional response.

Role of the Alkoxy (Propoxy) Group at Position 6 in Molecular Binding

The alkoxy group at the C6 position of the pyrimidinone ring plays a pivotal role in molecular binding and has been a key focus of SAR studies. The nature of this substituent can significantly influence the compound's affinity and selectivity for its target.

In a series of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, the antiviral activity was found to be critically dependent on the stereochemistry of the alkoxy group. Specifically, the (R)-2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine demonstrated notable antiviral effects, while its (S)-enantiomer was essentially inactive. nih.gov This highlights that the spatial arrangement of the propoxy group is crucial for optimal interaction with the target, likely a viral enzyme, suggesting a specific, well-defined binding pocket that accommodates the (R)-configuration more favorably.

The length and nature of the alkoxy group also modulate activity. While direct SAR studies comparing a homologous series of 6-alkoxy-2-propylpyrimidin-4(1H)-ones are not extensively available in the public domain, broader studies on related heterocyclic systems indicate that varying the length of the alkoxy chain (e.g., from methoxy to propoxy and beyond) can fine-tune lipophilicity and steric interactions within the binding site. An optimal length is often observed, beyond which activity may decrease due to steric hindrance or unfavorable hydrophobic interactions.

Influence of the Alkyl (Propyl) Chain at Position 2 on Ligand-Target Interactions

Studies on various classes of bioactive molecules have shown that the length of an alkyl chain can have a biphasic effect on activity. For instance, in a series of amphiphilic selenolanes, cytotoxicity increased with alkyl chain length from C6 to C10, plateaued at C12, and then decreased at C14. nih.gov This suggests the existence of an optimal alkyl chain length for productive ligand-target interactions. It is plausible that a similar trend exists for 2-alkyl-pyrimidin-4(1H)-ones, where the propyl group (C3) may represent a near-optimal length for fitting into a specific hydrophobic sub-pocket of the target protein. Increasing or decreasing the chain length could lead to a loss of affinity due to incomplete pocket occupancy or steric clashes.

The flexibility of the propyl chain allows it to adopt various conformations, which can be advantageous for fitting into a dynamic binding site. This conformational adaptability can contribute to a more favorable entropic component of the binding free energy.

Effects of Other Substituents on Pyrimidin-4(1H)-one Bioactivity (e.g., Amino, Halogen, Heterocyclic Moieties)

The introduction of other functional groups onto the pyrimidin-4(1H)-one scaffold can dramatically alter its biological activity. These substituents can introduce new hydrogen bonding interactions, electrostatic interactions, or steric effects that influence binding affinity and selectivity.

Amino Groups: The introduction of an amino group, particularly at the C2 or C4 positions, can provide additional hydrogen bond donor and acceptor capabilities. In the development of IRAK4 inhibitors, a 2,6-diaminopyrimidin-4-one series was explored. nih.gov The amino groups were found to form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Halogen Atoms: Halogen substituents such as chlorine, fluorine, or bromine can modulate the electronic properties of the pyrimidine (B1678525) ring and participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design. Halogenation can also enhance membrane permeability and metabolic stability. In a series of 2-amino-6-aryl-4-(2-thienyl) pyrimidines, halogen substitution on the aryl ring, particularly with fluorine, resulted in more potent antibacterial activity compared to other substituents. nih.gov

Heterocyclic Moieties: Incorporating heterocyclic rings can introduce a wide range of new interactions and vectorially direct the molecule towards specific subpockets of the binding site. For example, in a series of adenosine kinase inhibitors based on 4-amino-6-alkynylpyrimidines, the introduction of a morpholine-substituted pyridine at the C6 position led to potent inhibitors. nih.gov

The following table summarizes the general effects of various substituents on the bioactivity of pyrimidin-4(1H)-one analogs based on findings from related pyrimidine derivatives.

| Substituent | Position(s) | General Effect on Bioactivity | Potential Interactions |

| Amino | 2, 4 | Often enhances activity | Hydrogen bond donor/acceptor |

| Halogen | Various | Can increase or decrease activity depending on position and target | Halogen bonding, alters electronics, improves metabolic stability |

| Heterocycle | 2, 6 | Can significantly enhance potency and selectivity | Diverse interactions (H-bonding, π-stacking, hydrophobic) |

Identification of Pharmacophoric Features Essential for Biological Activity

A pharmacophore model for a class of compounds defines the essential spatial arrangement of features necessary for biological activity. For this compound and its analogs, the key pharmacophoric features can be inferred from SAR studies.

The pyrimidin-4(1H)-one core itself is a critical feature, with the carbonyl group at C4 and the ring nitrogens acting as hydrogen bond acceptors. The N1-H or N3-H can serve as a hydrogen bond donor. For instance, in IRAK4 inhibitors, the pyrimidin-4-one carbonyl and the ring NH were observed to form key hydrogen bonds with the kinase hinge region. nih.gov

The pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor: The C4 carbonyl oxygen.

A hydrogen bond donor: The N1 or N3 proton.

A hydrophobic region: Corresponding to the 2-propyl group.

Another hydrophobic/acceptor region: Corresponding to the 6-propoxy group.

The relative spatial orientation of these features is crucial for proper alignment within the target's binding site. Molecular modeling studies on related pyrazolo[3,4-d]pyrimidin-4(5H)-ones targeting the epidermal growth factor receptor (EGFR) have highlighted the importance of specific hydrogen bonding and hydrophobic interactions for high binding affinity. nih.gov

Modulation of Physicochemical Properties and Their Correlation with Activity

The biological activity of a compound is not solely dependent on its ability to bind to a target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Key properties for the pyrimidin-4(1H)-one series include lipophilicity, polarity, and hydrogen bonding capabilities.

Lipophilicity: The balance between hydrophilicity and lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is critical for oral bioavailability and cell membrane permeability. The 2-propyl and 6-propoxy groups in the parent compound contribute significantly to its lipophilicity. Modifications to these groups, such as altering the alkyl chain length, can be used to optimize the logP value. For example, increasing the alkyl chain length generally increases lipophilicity. nih.gov

Polarity: The polarity of the molecule, influenced by the presence of heteroatoms and polar functional groups, affects its solubility in aqueous environments and its ability to form hydrogen bonds. The pyrimidin-4(1H)-one core provides a degree of polarity that can be modulated by the introduction of polar or nonpolar substituents.

Hydrogen Bonding Capabilities: The ability to form hydrogen bonds is crucial for molecular recognition and binding affinity. The pyrimidin-4(1H)-one scaffold contains both hydrogen bond donors (N-H) and acceptors (C=O, N). The number and strength of these interactions can be modified by introducing substituents that are also capable of hydrogen bonding.

The interplay of these properties is complex. For instance, increasing lipophilicity by elongating an alkyl chain might enhance membrane permeability but could also lead to increased metabolic liability or off-target toxicity. Therefore, a careful balance of these properties is necessary to achieve the desired therapeutic profile.

Integration of Computational and Experimental SAR Findings

The integration of computational and experimental approaches provides a powerful paradigm for accelerating drug discovery. Computational methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can provide valuable insights into the SAR of this compound analogs, guiding the synthesis and biological evaluation of new compounds.

QSAR Studies: QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with activity. For dihydropyrimidinone derivatives, 2D-QSAR analysis has been used to identify structural requirements for anticancer activity, highlighting the importance of topological and autocorrelated descriptors. nih.gov

Molecular Docking: Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. These studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. Docking studies of pyrazolo-pyrimidinones have been instrumental in understanding their binding modes with targets like EGFR and have shown a good correlation with experimental biological data. nih.gov

By combining the predictive power of computational models with the empirical data from experimental synthesis and biological testing, researchers can iteratively refine their understanding of the SAR. For example, a docking study might suggest a specific modification to enhance a hydrogen bond, which can then be synthesized and tested experimentally. The results of this experiment can then be used to refine the computational model, creating a synergistic cycle of design, synthesis, and testing that can more efficiently lead to the identification of optimized drug candidates.

Future Research Directions and Translational Perspectives for Pyrimidin 4 1h One Compounds

Development of Next-Generation Synthetic Methodologies for Complex Derivatives

The synthesis of pyrimidine (B1678525) analogues has evolved significantly, yet the demand for more complex and diverse derivatives necessitates the development of innovative and efficient synthetic strategies. bohrium.com Traditional methods like the Biginelli reaction are being refined, while modern techniques are being employed to create novel molecular architectures. mdpi.combohrium.com

Future efforts will likely focus on:

One-Pot, Multi-Component Reactions: Expanding on established methods like the Biginelli condensation to allow for the introduction of greater molecular complexity in a single, efficient step. mdpi.com

Advanced Coupling Chemistries: Increased utilization of transition-metal catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, will enable the synthesis of highly functionalized pyrimidinone derivatives that are otherwise difficult to access. bohrium.com

Flow Chemistry and Automation: The adoption of continuous flow synthesis can offer improved reaction control, scalability, and safety, facilitating the rapid generation of large libraries of pyrimidinone analogues for high-throughput screening.

Green Chemistry Approaches: Developing synthetic routes that utilize environmentally benign solvents, reduce waste, and employ catalytic reagents will be crucial for sustainable drug development.

| Synthetic Strategy | Description | Potential Advantages |

| Biginelli Reaction | A one-pot condensation reaction between an ethyl acetoacetate, an aryl aldehyde, and urea (B33335) or thiourea. mdpi.combohrium.com | Simplicity, efficiency, and access to diverse dihydropyrimidines. mdpi.com |

| Suzuki Coupling | A cross-coupling reaction using a palladium catalyst to combine organoboron compounds with halides. bohrium.com | Enables the formation of carbon-carbon bonds to attach various aryl or heteroaryl substituents. bohrium.com |

| Single-Step Cycloisomerization | Synthesis from N-vinyl amides using activating agents and nitriles to achieve cycloisomerization. rsc.org | Provides a direct, single-step route to the pyrimidine core. rsc.org |

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. mdpi.com For pyrimidin-4(1H)-one compounds, these approaches can significantly reduce the time and cost associated with identifying promising drug candidates.

Key computational strategies for future research include:

Pharmacophore Modeling and Virtual Screening: Developing detailed pharmacophore models based on known active compounds to screen large virtual libraries for new hits with desired biological activity. mdpi.comnih.gov

Structure-Based Drug Design (SBDD): Utilizing high-resolution crystal structures of target proteins to perform molecular docking studies. This allows for the precise design of pyrimidinone derivatives that fit optimally into the active site of a target, such as a protein kinase or enzyme. researchgate.netdovepress.com

Quantitative Structure-Activity Relationship (QSAR): Creating statistically significant 3D-QSAR models to predict the biological activity of novel pyrimidinone analogues based on their three-dimensional chemical structures. mdpi.comnih.gov This helps in prioritizing which compounds to synthesize and test.

Machine Learning and AI: Employing advanced machine learning algorithms to analyze complex datasets, predict drug-target interactions, and even design novel scaffolds de novo with desired properties. biorxiv.org

| Computational Method | Application in Pyrimidinone Research | Key Outcome |

| Molecular Docking | Predicting the binding affinity and orientation of pyrimidinone derivatives within the active site of a biological target. researchgate.netdovepress.com | Identification of key molecular interactions and prioritization of compounds for synthesis. researchgate.net |

| 3D-QSAR | Correlating the 3D structural features of pyrimidinone compounds with their biological activity. mdpi.com | A predictive model to guide the design of more potent analogues. nih.gov |

| Pharmacophore Hypothesis | Identifying the essential chemical features required for a pyrimidinone derivative to interact with its target. mdpi.com | A virtual template for screening large compound databases to find novel hits. nih.gov |

Deeper Mechanistic Elucidation of Pyrimidinone-Mediated Biological Processes

While numerous pyrimidinone derivatives have shown potent biological activity, a deep understanding of their precise mechanisms of action is often lacking. Future research must move beyond phenotypic screening to unravel the complex molecular pathways and interactions that these compounds modulate.

Areas for focused investigation include:

Target Identification and Validation: Employing chemical proteomics and other advanced techniques to identify the specific protein targets of biologically active pyrimidinone compounds.

Pathway Analysis: Once a target is identified, determining how its modulation by a pyrimidinone inhibitor affects downstream cellular signaling pathways. For instance, inhibitors of dihydroorotate (B8406146) dehydrogenase, a key enzyme in pyrimidine biosynthesis, can impact cell proliferation. nih.gov

Kinetics and Binding Studies: Characterizing the nature of the interaction between pyrimidinone derivatives and their targets, including determining binding kinetics (on/off rates) and whether the inhibition is reversible or irreversible.

Comprehensive Mapping of the Structure-Activity Landscape for Diverse Targets

The structure-activity relationship (SAR) describes how modifications to a molecule's structure affect its biological activity. rsc.orgnih.gov Systematically exploring the SAR of the pyrimidin-4(1H)-one scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should aim for a comprehensive mapping of the pyrimidinone SAR by:

Systematic Derivatization: Creating focused libraries of compounds where specific positions on the pyrimidinone ring (e.g., positions 2, 5, and 6) are systematically modified with a diverse range of chemical groups.

Multi-Target Profiling: Screening pyrimidinone libraries against a broad panel of biological targets (e.g., kinases, G-protein coupled receptors, enzymes) to identify novel activities and understand selectivity profiles. nih.gov

Bioisosteric Replacement: Exploring the replacement of key functional groups with bioisosteres to improve drug-like properties without compromising biological activity. The pyrimidine ring itself can serve as a bioisostere for phenyl groups. researchgate.netmdpi.com The intact amide and imide groups of the pyrimidine ring are often crucial for significant enzyme inhibition. nih.gov

For example, studies on dihydroorotate dehydrogenase inhibitors have shown that the 6-carboxylic acid group on the pyrimidine ring is required for significant inhibition, while substitutions at the 5-position are sterically limited. nih.gov

Integration of Multi-Omics Data to Inform Mechanistic Understanding

The advent of high-throughput technologies has enabled the comprehensive analysis of biological systems at multiple levels, including the genome, transcriptome, proteome, and metabolome (multi-omics). nih.gov Integrating these data types can provide a holistic understanding of the effects of pyrimidin-4(1H)-one compounds on cellular physiology and disease states. mdpi.compharmafeatures.com

Future translational research will benefit from:

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells or tissues treated with pyrimidinone compounds to identify affected pathways and potential biomarkers of drug response.

Metabolomic Analysis: Studying how these compounds alter the metabolic profile of a cell, which is particularly relevant for compounds targeting metabolic enzymes like those involved in pyrimidine metabolism. nih.gov

Systems Biology Approaches: Using computational tools to integrate multi-omics datasets and construct network models of drug action. arxiv.org This can help predict off-target effects, identify mechanisms of drug resistance, and discover new therapeutic applications for existing compounds. pharmafeatures.com

By leveraging these advanced approaches, researchers can gain unprecedented insights into the complex biology of pyrimidinone compounds, ultimately facilitating the design of safer and more effective next-generation therapeutics. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.